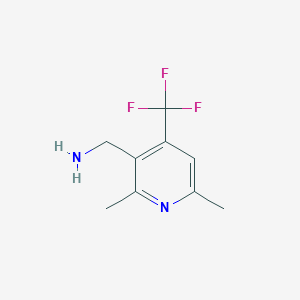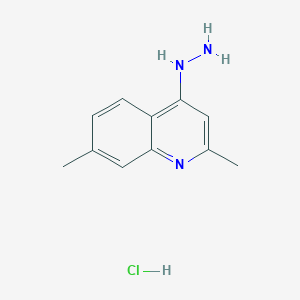
2,7-Dimethyl-4-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4-hydrazinoquinoline hydrochloride typically involves the reaction of 2,7-dimethylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2,7-Dimethyl-4-hydraz
Properties
Molecular Formula |
C11H14ClN3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(2,7-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-9-10(5-7)13-8(2)6-11(9)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
OXKBYBNDYHQRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)NN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


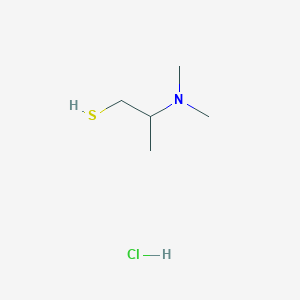
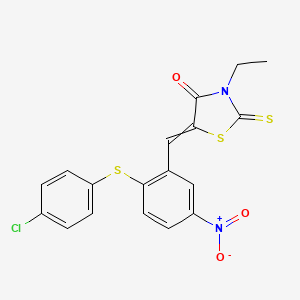

![6-[2-[[2-[2-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14858853.png)
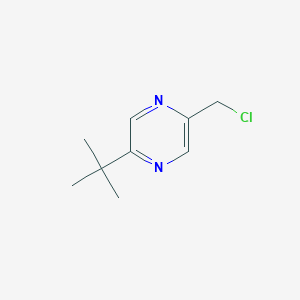
![4-{5-[(2Z)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14858866.png)
![2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14858878.png)
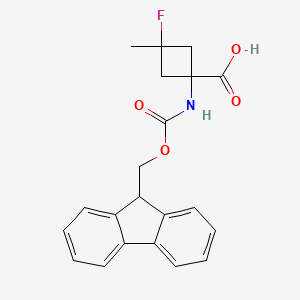
![7-bromo-5-methoxy-4'-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2'-[1,3]dioxolane]-9(3a1H)-carbaldehyde](/img/structure/B14858891.png)
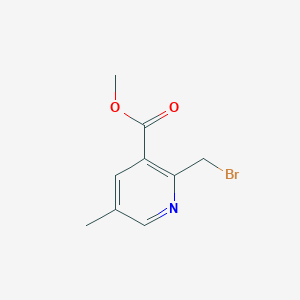
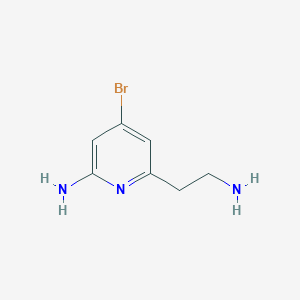
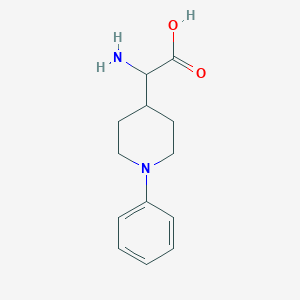
![N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B14858916.png)
